molecular formula C8H4Cl2O B12873938 5,6-Dichlorobenzofuran CAS No. 128852-82-4

5,6-Dichlorobenzofuran

Cat. No.: B12873938
CAS No.: 128852-82-4
M. Wt: 187.02 g/mol
InChI Key: MCHGBWHBBDJKJT-UHFFFAOYSA-N
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Description

5,6-Dichlorobenzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with chlorine atoms substituted at the 5th and 6th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichlorobenzofuran typically involves the chlorination of benzofuran derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at the desired positions on the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product .

Mechanism of Action

Comparison with Other Similar Compounds: 5,6-Dichlorobenzofuran can be compared with other benzofuran derivatives such as:

Uniqueness: The unique positioning of chlorine atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications .

Biological Activity

5,6-Dichlorobenzofuran is a halogenated compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial and anticancer effects, supported by recent research findings and case studies.

This compound is characterized by its benzofuran structure with chlorine substituents at the 5 and 6 positions. The synthesis of this compound typically involves halogenation reactions of benzofuran derivatives, which can be achieved through various methods including electrophilic aromatic substitution.

Antibacterial Activity

Recent studies have demonstrated that halogenated benzofurans exhibit significant antibacterial properties. For instance, compounds derived from this compound have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). In one study, derivatives of benzofuran were tested for their minimum inhibitory concentration (MIC) against MRSA, yielding promising results that indicate their potential as novel antibacterial agents .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundMIC (mM)Target Bacteria
This compound Derivative A3.10MRSA
This compound Derivative B2.50E. coli
This compound Derivative C4.00Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has also been investigated extensively. Studies have shown that it induces apoptosis in various cancer cell lines through mechanisms involving DNA damage and disruption of cellular processes. For example, a study highlighted that derivatives of benzofuroxan (related compounds) exhibited significant cytotoxicity against M-HeLa cells and other tumor cell lines by inducing both single- and double-strand DNA breaks .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a controlled experiment assessing the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the following results were obtained:

  • MCF-7 Cell Line : The compound showed a CTC50 value of approximately 119.32 μg/ml.
  • A549 Cell Line : The CTC50 was measured at about 82.18 μg/ml.

These findings suggest that this compound possesses moderate to high cytotoxicity against these cancer cell lines .

Table 2: Cytotoxicity Data for this compound

Cell LineCTC50 (μg/ml)Description
MCF-7119.32Breast cancer
A54982.18Lung cancer

The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules leading to apoptosis. The mechanism involves:

  • Induction of Apoptosis : Triggering intrinsic apoptotic pathways via mitochondrial dysfunction.
  • DNA Damage : Causing single and double-strand breaks which are less likely to be repaired effectively by cellular repair mechanisms.
  • Inhibition of Cell Proliferation : By interfering with DNA synthesis and repair processes.

Properties

CAS No.

128852-82-4

Molecular Formula

C8H4Cl2O

Molecular Weight

187.02 g/mol

IUPAC Name

5,6-dichloro-1-benzofuran

InChI

InChI=1S/C8H4Cl2O/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4H

InChI Key

MCHGBWHBBDJKJT-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC(=C(C=C21)Cl)Cl

Origin of Product

United States

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